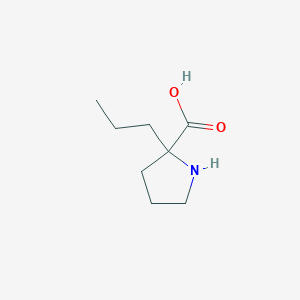![molecular formula C9H14N2S B13609914 ((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride to form a 2-chloroacetamido derivative. This intermediate then reacts with hydrazine hydrate to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting metabolic and signaling pathways. The exact molecular targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)methyl carbamimidothioate
- Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
- 2-(1,3-Dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Uniqueness
((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to other similar thiophene derivatives .
Propriétés
Formule moléculaire |
C9H14N2S |
|---|---|
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethylhydrazine |
InChI |
InChI=1S/C9H14N2S/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h5,11H,1-4,6,10H2 |
Clé InChI |
PPDITMVOTFSYSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=C(S2)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)




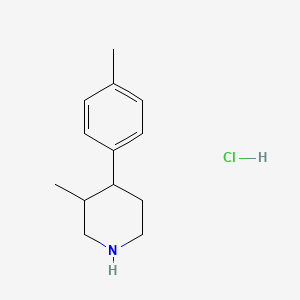
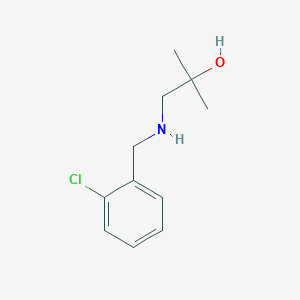

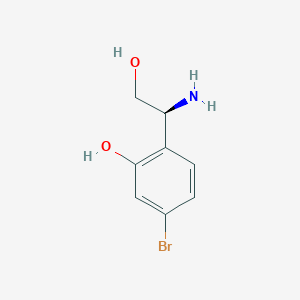
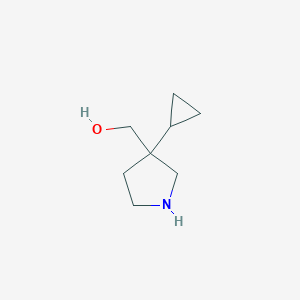
![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)


